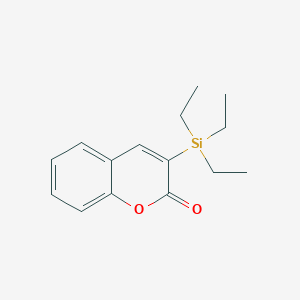
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their broad range of biological activities and applications in medicinal chemistry . This particular compound features a benzimidazole core substituted with a benzyl group and a bromine atom, making it a unique and potentially valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Benzylation: The brominated benzimidazole is benzylated using benzyl chloride in the presence of a base like potassium carbonate.
Addition of Propanol Group: Finally, the benzylated and brominated benzimidazole is reacted with 3-chloropropanol in the presence of a base to introduce the propanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Sodium azide, Thiourea
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: De-brominated benzimidazole, Saturated benzimidazole derivatives
Substitution: Azides, Thiols
Wissenschaftliche Forschungsanwendungen
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial or cancer cells . The bromine atom and benzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
5-Bromo-1H-benzimidazole: A brominated derivative with enhanced antimicrobial properties.
1-Benzyl-1H-benzimidazole: A benzylated derivative with potential anticancer activity.
Uniqueness
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is unique due to the combination of the benzimidazole core, bromine atom, benzyl group, and propanol group. This combination may confer enhanced biological activity and specificity compared to other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
649721-64-2 |
|---|---|
Molekularformel |
C17H17BrN2O |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
3-(1-benzyl-5-bromobenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c18-14-8-9-16-15(11-14)19-17(7-4-10-21)20(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,21H,4,7,10,12H2 |
InChI-Schlüssel |
XXNYCVWWWGBNIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)

![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)


![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
